molecular formula C15H30N2 B14658950 Diheptylcyanamide CAS No. 41481-44-1

Diheptylcyanamide

Cat. No.: B14658950
CAS No.: 41481-44-1
M. Wt: 238.41 g/mol
InChI Key: LUEAPQVFVIXYKF-UHFFFAOYSA-N
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Description

Diheptylcyanamide is an organic compound characterized by the presence of a cyanamide group attached to a heptyl chain. This compound is part of the broader class of cyanamides, which are known for their diverse chemical reactivity and applications in various fields, including agriculture, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diheptylcyanamide can be synthesized through the reaction of heptylamine with cyanogen chloride under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions. The general reaction scheme is as follows: [ \text{Heptylamine} + \text{Cyanogen Chloride} \rightarrow \text{this compound} + \text{Hydrochloric Acid} ]

Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor to ensure consistent product quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Diheptylcyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles and amides.

    Reduction: Reduction reactions can convert this compound to primary amines.

    Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products Formed:

    Oxidation: Heptylnitrile and heptylamide.

    Reduction: Heptylamine.

    Substitution: Various substituted cyanamides depending on the nucleophile used.

Scientific Research Applications

Diheptylcyanamide has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diheptylcyanamide involves its interaction with nucleophilic and electrophilic sites within molecules. The cyanamide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Cyanamide: A simpler compound with a similar cyanamide group but without the heptyl chain.

    Dicyanamide: Contains two cyanamide groups and is used in various chemical applications.

    Calcium Cyanamide: Used primarily in agriculture as a fertilizer.

Uniqueness of Diheptylcyanamide: this compound is unique due to its heptyl chain, which imparts distinct physical and chemical properties compared to other cyanamides. This structural feature allows for specific interactions and applications that are not possible with simpler cyanamides.

Properties

CAS No.

41481-44-1

Molecular Formula

C15H30N2

Molecular Weight

238.41 g/mol

IUPAC Name

diheptylcyanamide

InChI

InChI=1S/C15H30N2/c1-3-5-7-9-11-13-17(15-16)14-12-10-8-6-4-2/h3-14H2,1-2H3

InChI Key

LUEAPQVFVIXYKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(CCCCCCC)C#N

Origin of Product

United States

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